molecular formula C16H17NO B1426408 3-(3-Phenoxyphenyl)pyrrolidine CAS No. 1260639-52-8

3-(3-Phenoxyphenyl)pyrrolidine

Cat. No. B1426408
M. Wt: 239.31 g/mol
InChI Key: ZJADPEADIOCGHB-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)pyrrolidine is a compound with the CAS Number: 1260639-52-8 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 3-(3-phenoxyphenyl)pyrrolidine .


Synthesis Analysis

Pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including the N-heterocyclization of primary amines with diols . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for 3-(3-Phenoxyphenyl)pyrrolidine is 1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 . This indicates the presence of a pyrrolidine ring attached to a phenyl group which is further attached to another phenyl group through an oxygen atom .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . For instance, it can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .


Physical And Chemical Properties Analysis

3-(3-Phenoxyphenyl)pyrrolidine is an oil at room temperature . It has a molecular weight of 239.32 . The compound’s InChI key is ZJADPEADIOCGHB-UHFFFAOYSA-N .

Scientific Research Applications

Catalytic Properties

3-(3-Phenoxyphenyl)pyrrolidine derivatives demonstrate significant potential in catalysis. For instance, derivatives of 3-(diphenylphosphanyl)pyrrolidine have been used for asymmetric Grignard cross-coupling reactions, showcasing their role in catalytic processes and structural chemistry (Nagel & Nedden, 1997). These derivatives show high enantioselectivities, beneficial for producing specific isomers in chemical syntheses.

Redox Properties

In the realm of electrochemistry, pyrrolidine derivatives, especially those containing sterically hindered phenol fragments, display unique redox properties. Studies using cyclic voltammetry indicate that these derivatives undergo irreversible oxidation, forming phenoxy radicals (Osipova et al., 2011). This property suggests potential applications in developing new antioxidant agents.

Chemosensing Abilities

Pyrrolidine constrained bipyridyl-dansyl conjugates serve as selective chemosensors for ions like Al(3+). These compounds act as ratiometric and colorimetric sensors based on internal charge transfer, indicating their utility in detecting specific metal ions (Maity & Govindaraju, 2010).

Cognitive Enhancement

Certain 3-(aryloxy)pyridines, which are structurally related to 3-(3-Phenoxyphenyl)pyrrolidine, have shown activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).

Structural and Spectroscopic Analysis

Studies on pyrrolidine derivatives also encompass their structural analysis. For instance, a compound synthesized by the Petasis reaction has been examined using spectroscopic methods and quantum chemical calculations, shedding light on the molecular properties of such compounds (Ulaş, 2021).

Organic Synthesis

Pyrrolidine derivatives are also significant in organic synthesis. For example, polysubstituted 4-(phenoxymethyl)-3-pyrrolines have been prepared via one-pot coupling, demonstrating their role in creating complex organic molecules (Clique et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Pyrrolidine and its derivatives, including 3-(3-Phenoxyphenyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles, exploring their potential therapeutic applications, and further investigating their mechanisms of action .

properties

IUPAC Name

3-(3-phenoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJADPEADIOCGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxyphenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Pu, ZW Liu, LY Zhang, J Fan, XY Shi - ChemCatChem, 2019 - Wiley Online Library
A ruthenium‐catalyzed protocol to access conjugate addition or decarboxylative conjugate addition of aromatic acids with maleimides has been developed. The reaction shows …

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